8-(2-Chlorophenyl)-2-methyl-6-(4-methylpiperazin-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-9H-purine, commonly known as LY2828360, is a synthetic compound classified as a G protein-biased agonist of the cannabinoid CB2 receptor. [, , , ] This selectivity for CB2 receptors over CB1 receptors suggests potential therapeutic benefits without the psychoactive effects often associated with CB1 receptor activation. [, ] LY2828360 has been investigated for its role in modulating pain pathways, particularly in the context of neuropathic pain and opioid tolerance. [, , ]
LY2828360 acts as a G protein-biased agonist of the cannabinoid CB2 receptor. [, ] This means it preferentially activates signaling pathways associated with G proteins while having limited impact on β-arrestin recruitment and receptor internalization. [] Specifically, LY2828360 has been shown to inhibit cAMP accumulation and activate extracellular signal-regulated kinase 1/2 (ERK1/2) signaling without recruiting arrestin, activating inositol phosphate signaling, or internalizing CB2 receptors. [] This biased agonism may contribute to its sustained efficacy and reduced tolerance development compared to traditional agonists. [, ]
CAS No.: 14681-59-5
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4
CAS No.: 2565-30-2